molecular formula C10H13NO2 B13070728 4-[(Azetidin-3-yloxy)methyl]phenol

4-[(Azetidin-3-yloxy)methyl]phenol

Cat. No.: B13070728
M. Wt: 179.22 g/mol
InChI Key: CHLHHBOMLOHBNQ-UHFFFAOYSA-N
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Description

4-[(Azetidin-3-yloxy)methyl]phenol (CAS 1542983-68-5) is an organic compound of significant interest in medicinal chemistry and drug discovery. It features a phenolic hydroxyl group linked to an azetidine ring via a methylene-oxy bridge, a structure common in bioactive molecules . The azetidine ring is a well-documented pharmacophore, notably found in the core structure of β-lactam antibiotics, which are known for their antimicrobial properties by interfering with bacterial cell wall synthesis . This compound serves as a versatile building block in scientific research. Its structure allows it to participate in hydrogen bonding and π-π interactions, enabling the modulation of various biological pathways . Preliminary studies suggest that this compound and its structural analogs exhibit promising antimicrobial activity against a range of bacterial strains and significant antifungal activity compared to standard drugs . Furthermore, it has been investigated for its anticancer potential , with in vitro studies indicating an ability to induce cell cycle arrest and promote apoptosis in cancer cell lines . The presence of both the phenol and azetidine motifs makes it a valuable precursor for synthesizing more complex molecules aimed at developing novel therapeutic agents . The synthesis typically involves nucleophilic substitution reactions between azetidine derivatives and phenolic precursors, often requiring protective group strategies and purification by silica gel chromatography . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications in humans or animals .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

4-(azetidin-3-yloxymethyl)phenol

InChI

InChI=1S/C10H13NO2/c12-9-3-1-8(2-4-9)7-13-10-5-11-6-10/h1-4,10-12H,5-7H2

InChI Key

CHLHHBOMLOHBNQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Azetidin-3-yloxy)methyl]phenol typically involves the reaction of 4-hydroxybenzyl alcohol with azetidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to complete the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(Azetidin-3-yloxy)methyl]phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development
The compound is of interest in the synthesis of novel heterocyclic compounds, which are crucial in drug discovery. Specifically, azetidine derivatives have been explored for their pharmacological properties, including anti-inflammatory and analgesic effects. The incorporation of the azetidine ring into drug candidates can enhance biological activity and selectivity due to its unique structural features .

Case Studies in Drug Discovery

  • Azetidine Derivatives : Research has demonstrated that azetidine-containing compounds exhibit significant activity against various biological targets. For instance, studies have shown that modifications to the azetidine structure can lead to improved binding affinities for specific receptors, making them promising candidates for further development in treating conditions like arthritis and chronic pain .
  • Structure-Activity Relationship (SAR) Studies : Investigations into the SAR of 4-[(Azetidin-3-yloxy)methyl]phenol derivatives have revealed insights into how structural variations impact efficacy and safety profiles. Such studies are essential for optimizing lead compounds during the drug development process .

Material Science Applications

Polymer Chemistry
The compound's phenolic structure allows it to be utilized in polymer synthesis, particularly in creating thermosetting resins. These resins are valued for their thermal stability and mechanical strength, making them suitable for applications in aerospace and automotive industries .

Coatings and Adhesives
Due to its chemical properties, this compound can be incorporated into formulations for coatings and adhesives. Its ability to enhance adhesion and durability under various environmental conditions makes it a candidate for high-performance applications .

Comparative Data Table

Here is a summary of applications along with relevant characteristics:

Application AreaSpecific UseKey Characteristics
Medicinal ChemistryDrug DevelopmentAnti-inflammatory, analgesic properties
SAR StudiesOptimized lead compounds
Material SciencePolymer ChemistryThermal stability, mechanical strength
Coatings and AdhesivesEnhanced adhesion, durability

Mechanism of Action

The mechanism of action of 4-[(Azetidin-3-yloxy)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with various biomolecules, while the azetidine ring can interact with enzymes and receptors. These interactions can modulate biological pathways and result in specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural analogs and their distinguishing features:

Compound Name Substituent(s) on Phenol Key Functional Groups Molecular Weight (g/mol) Biological Activity (IC₅₀) Reference
4-[(Azetidin-3-yloxy)methyl]phenol Azetidin-3-yloxy-methyl Phenol, Azetidine ~193.23* Not reported
4-[Bis(thiazol-2-ylamino)methyl]phenol Bis(thiazol-2-ylamino)-methyl Phenol, Thiazole 305.05 Tyrosinase: 29.71 µM
BPF (4-[(4-hydroxyphenyl)methyl]phenol) 4-Hydroxybenzyl Bisphenol (two phenol groups) 200.23 Endocrine disruption
4-[(5-Bromo-2-chlorophenyl)methyl]phenol 5-Bromo-2-chlorobenzyl Phenol, Halogens 281.56 Synthetic impurity

*Calculated based on molecular formula C₁₀H₁₃NO₂.

Key Observations:
  • Azetidine vs.
  • Halogenation Effects: The bromo and chloro substituents in 4-[(5-Bromo-2-chlorophenyl)methyl]phenol increase molecular weight and lipophilicity (log P ~3.9), which may enhance membrane permeability compared to the polar azetidine derivative.
  • Bisphenol vs. Mono-phenol: BPF’s bisphenol structure is associated with endocrine-disrupting activity, whereas mono-phenol derivatives like the target compound are less likely to exhibit such effects.
Tyrosinase Inhibition:
  • 4-[Bis(thiazol-2-ylamino)methyl]phenol exhibits potent tyrosinase inhibition (IC₅₀ = 29.71 µM), outperforming kojic acid (IC₅₀ = 72.27 µM) and ascorbic acid (IC₅₀ = 385.6 µM). The thiazole groups likely participate in competitive binding to the enzyme’s active site.
  • Hypothesis for this compound: The azetidine’s nitrogen may form hydrogen bonds with tyrosinase, but the lack of aromatic heterocycles (e.g., thiazole) could reduce potency compared to .
Antioxidant Potential:
  • Phenolic compounds generally scavenge free radicals via their hydroxyl groups. BPF’s dual phenol structure enhances radical stabilization, whereas the target compound’s single phenol may limit activity unless stabilized by the azetidine’s electron-donating effects.

Biological Activity

4-[(Azetidin-3-yloxy)methyl]phenol is an organic compound that has attracted attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The compound features a phenolic moiety linked to an azetidine unit through a methylene bridge, resulting in a molecular formula of C11_{11}H13_{13}N1_{1}O2_{2} with a molecular weight of approximately 181.22 g/mol. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure

The structure of this compound can be represented as follows:

C11H13N1O2\text{C}_{11}\text{H}_{13}\text{N}_{1}\text{O}_{2}

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve interference with essential cellular processes, which can inhibit bacterial growth. Specific studies have shown that the compound can effectively target both Gram-positive and Gram-negative bacteria, although further research is needed to fully elucidate its mechanisms of action and the spectrum of its antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been a significant focus in recent research. Initial findings suggest that the compound may modulate pathways involved in cancer cell proliferation and apoptosis. For instance, studies have reported its effectiveness against several cancer cell lines, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cells .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)
PC-30.67
HCT-1160.80
ACHN0.87

These results suggest that the compound could serve as a lead for further drug development targeting specific cancer types .

Enzyme Inhibition

Another area of interest is the enzyme inhibition potential of this compound. It has been observed to act as an inhibitor for specific enzymes, which may play a role in metabolic pathways related to various diseases. For example, preliminary data indicate that it might inhibit alkaline phosphatase activity, which is crucial for numerous biological processes .

Understanding the mechanisms by which this compound exerts its biological effects is crucial for optimizing its therapeutic applications. Interaction studies focusing on binding affinities to biological targets are ongoing, aiming to provide insights into how this compound interacts at the molecular level.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Antimicrobial Application : A study demonstrated that formulations containing this compound significantly reduced bacterial load in infected animal models.
  • Cancer Treatment : Clinical trials are being designed to evaluate the efficacy of this compound in combination therapies for patients with advanced-stage cancers.

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